7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
Description
This compound is a quinazolinone derivative characterized by a complex heterocyclic framework. Its IUPAC name reflects the following structural features:
- Core structure: A fused [1,3]dioxolo[4,5-g]quinazolin-8(5H)-one system, which incorporates a dioxolane ring fused to a quinazolinone moiety.
- Substituents:
- 6-Thioxo group: A sulfur-containing substituent at position 6, contributing to electronic and steric properties.
- 3-(4-(4-Fluorophenyl)piperazin-1-yl)-3-oxopropyl chain: A propyl linker with a ketone group and a piperazine ring substituted with a 4-fluorophenyl group. This moiety may influence receptor binding and pharmacokinetics due to its polarity and fluorinated aromatic system.
Properties
CAS No. |
688055-38-1 |
|---|---|
Molecular Formula |
C22H21FN4O4S |
Molecular Weight |
456.49 |
IUPAC Name |
7-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C22H21FN4O4S/c23-14-1-3-15(4-2-14)25-7-9-26(10-8-25)20(28)5-6-27-21(29)16-11-18-19(31-13-30-18)12-17(16)24-22(27)32/h1-4,11-12H,5-10,13H2,(H,24,32) |
InChI Key |
FWIDEOANDGQMRY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antitumor and antimicrobial activities.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A quinazolinone core which is known for various biological activities.
- A piperazine moiety that enhances binding affinity to biological targets.
- A fluorophenyl substitution which may contribute to increased lipophilicity and bioactivity.
Antitumor Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant antitumor properties. For instance:
- Synthesis and Evaluation : A study synthesized derivatives of piperazine and evaluated their activity against human leukemia cells (HL-60). Some derivatives showed inhibition rates of up to 54.59% at concentrations of 40 μmol/L .
| Compound | Inhibition Rate (%) | Concentration (μmol/L) |
|---|---|---|
| Derivative 1 | 54.59 | 40 |
| Derivative 2 | 99.00 | 20 |
Antimicrobial Activity
The compound's structural similarity to other piperazine derivatives suggests potential antimicrobial effects. For example:
- Antimicrobial Testing : Related compounds have shown activity against various pathogens, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) reported as low as 15.62 μg/mL .
The proposed mechanism of action for compounds in this class includes:
- Inhibition of Enzymatic Activity : Compounds have been noted to inhibit enzymes involved in cancer cell proliferation. For instance, some derivatives demonstrated significant inhibition of CDC25B, a critical regulator in the cell cycle .
Case Studies
- Case Study on Antitumor Efficacy : In a comparative study, several piperazine derivatives were assessed for their cytotoxic effects on various cancer cell lines. The results indicated that modifications on the piperazine ring significantly enhance antitumor activity.
- Case Study on Antimicrobial Properties : Another study evaluated a series of structurally related compounds against common bacterial strains. The findings revealed a strong correlation between structural features and antimicrobial potency.
Comparison with Similar Compounds
6-(((7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
- Key differences :
- Position 6 substitution: A chloro-pyrido-pyrimidinyl methyl thio group replaces the 6-thioxo group.
- Piperazine substituent: A phenyl group instead of 4-fluorophenyl.
- The absence of fluorine in the piperazine ring could lower lipophilicity, affecting blood-brain barrier penetration .
Quinazolinone Derivatives 4a–f (Journal of Drug Delivery and Therapeutics, 2022)
- Structural features: Varied substituents at positions 3 and 4 of the quinazolinone core. Example: Compounds 4a–c exhibit hydrogen bonding with PHE A:295 in acetylcholinesterase (AChE), similar to donepezil .
- Comparison :
- The target compound’s 4-fluorophenylpiperazine chain may enhance selectivity for serotonin or dopamine receptors, diverging from the AChE inhibition observed in 4a–f.
- The 6-thioxo group could confer stronger electron-withdrawing effects, modulating enzyme interactions differently than hydrogen-bonding substituents in 4a–f .
Non-Quinazolinone Heterocyclic Analogues
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Structural contrast: A tetrahydroimidazo[1,2-a]pyridine core replaces the quinazolinone system. Nitrophenyl and phenethyl substituents contribute to distinct electronic and steric profiles.
- Functional implications :
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
Quinazolinone Derivatives: The presence of a 4-fluorophenylpiperazine chain in the target compound may enhance receptor selectivity compared to phenylpiperazine analogues, as fluorine often improves metabolic stability and lipophilicity .
AChE Interactions : Compounds with hydrogen-bonding substituents (e.g., 4a–c) show affinity for AChE’s PHE A:295 residue, a feature the target compound may share due to its 6-thioxo group .
Preparation Methods
Cyclocondensation of o-Aminophenol Derivatives
The dioxoloquinazolinone scaffold is synthesized via cyclocondensation of methyl 2-aminobenzoate derivatives with phthalic anhydride. In a representative protocol:
- Methyl 2-aminobenzoate reacts with hydrazine hydrate in ethanol to form ethyl 2-aminobenzohydrazide.
- Cyclization with phthalic anhydride in dimethylacetamide at reflux yields 5H-phthalazino[1,2-b]quinazoline-5,8(6H)-dione.
- Chlorination using phosphorus oxychloride (POCl₃) introduces a reactive chlorine at position 5 (62.6% yield).
Critical parameters :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrazide formation | EtOH, NH₂NH₂·H₂O, reflux | 78 | |
| Cyclization | Phthalic anhydride, DMAc, 12 h reflux | 65 | |
| Chlorination | POCl₃, 5 h reflux | 62.6 |
Introduction of the Thioxo Group
Thionation at position 6 is achieved via treatment with Lawesson’s reagent or phosphorus pentasulfide (P₂S₅). For example:
- 6-Oxo intermediates react with P₂S₅ in anhydrous toluene under nitrogen, yielding 6-thioxo derivatives (70–85% yields).
Synthesis of the 3-(4-(4-Fluorophenyl)piperazin-1-yl)-3-oxopropyl Side Chain
Piperazine Functionalization
4-(4-Fluorophenyl)piperazine is synthesized via Buchwald-Hartwig coupling:
- 4-Fluoroiodobenzene undergoes palladium-catalyzed N-arylation with piperazine.
- Optimized conditions: Pd₂(dba)₃/RuPhos catalyst, Cs₂CO₃ base, DMSO solvent (100°C, 15 min, 98% conversion).
Representative data :
| Catalyst System | Solvent | Base | Conversion (%) |
|---|---|---|---|
| Pd₂(dba)₃/RuPhos | DMSO | Cs₂CO₃ | 98 |
| Pd(OAc)₂/Xantphos | DMF | K₃PO₄ | 72 |
Propionyl Spacer Installation
The 3-oxopropyl linker is introduced via Michael addition or alkylation:
- Acrylic acid derivatives react with piperazine under basic conditions (K₂CO₃, DMF, 50°C).
- Alternative route: Propiolactone opens with piperazine to form 3-hydroxypropyl intermediates, followed by oxidation to 3-oxopropyl (Dess-Martin periodinane, 82% yield).
Coupling of the Side Chain to the Quinazolinone Core
Nucleophilic Aromatic Substitution
The chlorine at position 7 of the quinazolinone undergoes displacement by the side chain’s amine group:
- Quinazolinone chloride (1 eq), 3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropylamine (1.2 eq), K₂CO₃ (3 eq), DMF, 80°C, 12 h.
- Yield: 68–75% after HPLC purification.
Optimization insights :
- Polar aprotic solvents (DMF > DMSO) enhance nucleophilicity.
- Microwave irradiation reduces reaction time (30 min vs. 12 h) but decreases yield to 55%.
Analytical Validation and Spectral Data
Final compounds are characterized by:
- ¹H NMR : δ 7.85 (d, J = 8.4 Hz, quinazolinone H-5), δ 3.62 (t, J = 6.8 Hz, piperazine CH₂), δ 2.95 (m, propionyl CH₂).
- MS (ESI+) : m/z 513.2 [M+H]⁺ (calc. 513.17).
- HPLC purity : >98% (COSMOSIL C18 column, MeCN/H₂O gradient).
Comparative Evaluation of Synthetic Routes
Industrial-Scale Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
